

An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(4-Chloro-3-methylphenoxy)acetohydrazide
Cat. No.:	B1348706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-chloro-3-methylphenoxy)acetohydrazide**, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its fundamental chemical properties, a validated synthesis protocol, and explores the therapeutic potential of its derivatives, supported by experimental data.

Core Molecular and Physical Data

2-(4-Chloro-3-methylphenoxy)acetohydrazide is a stable, white to off-white solid compound. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for its application in research and development.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ ClN ₂ O ₂	[1]
Molecular Weight	214.65 g/mol	[1]
CAS Number	72293-68-6	[2]
Appearance	White to off-white solid	[1]
Purity	Typically ≥98%	[2]

Synthesis Protocol

The synthesis of **2-(4-chloro-3-methylphenoxy)acetohydrazide** is a two-step process commencing from p-chloro-m-cresol. The following protocol is a detailed methodology for its laboratory-scale preparation.[\[1\]](#)

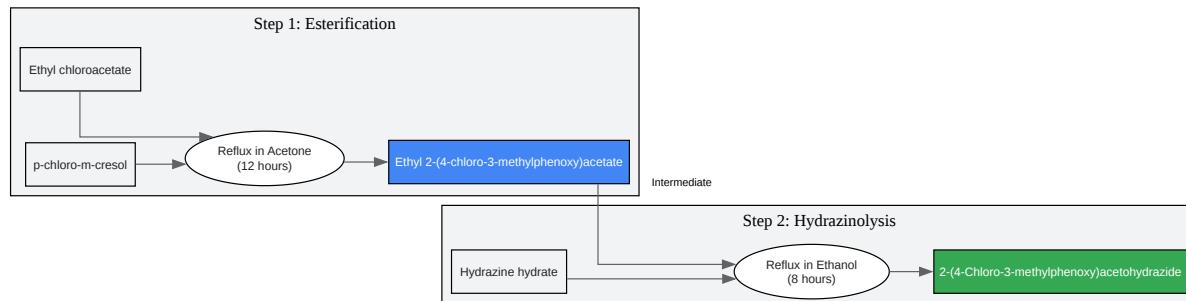
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate

- Reactant Preparation: A mixture of p-chloro-m-cresol (0.1 mol) and anhydrous potassium carbonate (0.1 mol) is prepared in dry acetone (150 mL).
- Reaction Initiation: Ethyl chloroacetate (0.1 mol) is added to the mixture.
- Reflux: The reaction mixture is refluxed for 12 hours.
- Work-up: After cooling, the inorganic salt is filtered off. The excess solvent is removed from the filtrate under reduced pressure. The resulting crude ester is purified by distillation under reduced pressure.

Step 2: Synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide

- Hydrazinolysis: A solution of ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in absolute ethanol (50 mL) is prepared. To this, hydrazine hydrate (0.15 mol) is added.
- Reflux: The mixture is refluxed for 8 hours.
- Product Isolation: The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold water, and dried.
- Recrystallization: The crude product is recrystallized from ethanol to yield pure **2-(4-chloro-3-methylphenoxy)acetohydrazide**.

Below is a graphical representation of the synthesis workflow.

[Click to download full resolution via product page](#)

A flowchart illustrating the two-step synthesis of **2-(4-chloro-3-methylphenoxy)acetohydrazide**.

Molecular Structure

The chemical structure of **2-(4-chloro-3-methylphenoxy)acetohydrazide** is depicted in the diagram below.

The chemical structure of **2-(4-chloro-3-methylphenoxy)acetohydrazide**.

Biological Significance and Applications

2-(4-Chloro-3-methylphenoxy)acetohydrazide serves as a crucial building block for the synthesis of various heterocyclic compounds with significant pharmacological activities. Its derivatives, particularly Schiff bases, have demonstrated a broad spectrum of biological effects.

Antimicrobial and Anthelmintic Activities

Derivatives of **2-(4-chloro-3-methylphenoxy)acetohydrazide** have been synthesized and evaluated for their in vitro antimicrobial and anthelmintic properties.^[1] Schiff bases derived

from this core molecule have shown promising activity against a range of bacterial and fungal strains, as well as anthelmintic effects against earthworm species.[\[1\]](#)

One study synthesized a series of Schiff bases by reacting the title acetohydrazide with various aromatic furfural aldehydes.[\[1\]](#) The resulting compounds were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The zones of inhibition for some of the most active derivatives are presented below.

Compound ID	Test Organism	Zone of Inhibition (mm)
4k	Staphylococcus epidermidis	Promising
4k	Klebsiella pneumoniae	Promising
Other derivatives	Various bacteria	Moderate to good

Data extracted from a study on Schiff bases of **2-(4-chloro-3-methylphenoxy)acetohydrazide**. "Promising" indicates significant activity as reported in the study, though specific numerical values were not provided in the abstract.[\[1\]](#)

Anticancer Potential

Recent research has identified a derivative of **2-(4-chloro-3-methylphenoxy)acetohydrazide**, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), as a potent inhibitor of Anoctamin 1 (ANO1).[\[3\]](#) ANO1 is a calcium-activated chloride channel that is overexpressed in several types of cancer, including breast, pancreatic, and prostate cancers.[\[3\]](#) Inhibition of ANO1 has been shown to suppress cancer cell proliferation, migration, and invasion.[\[3\]](#)

Through structural optimization of the Ani9 scaffold, a derivative designated as 5f was developed, exhibiting an IC_{50} value of 22 nM and over 1000-fold selectivity for ANO1 over ANO2.[\[3\]](#) This derivative significantly inhibited the proliferation of cancer cell lines expressing high levels of ANO1 and reduced ANO1 protein levels in PC3 prostate cancer cells.[\[3\]](#) This line of research highlights the potential of **2-(4-chloro-3-methylphenoxy)acetohydrazide** as a scaffold for the development of novel anticancer therapeutics.

Conclusion

2-(4-Chloro-3-methylphenoxy)acetohydrazide is a valuable chemical intermediate with a straightforward synthesis protocol. Its true potential lies in its utility as a scaffold for the development of a diverse range of biologically active molecules. The demonstrated antimicrobial, anthelmintic, and particularly the potent anticancer activities of its derivatives make it a compound of significant interest for further research and drug development endeavors. The structure-activity relationship studies of its derivatives will continue to guide the rational design of more potent and selective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 72293-68-6 Cas No. | 2-(4-Chloro-3-methylphenoxy)acetohydrazide | Apollo [store.apolloscientific.co.uk]
- 3. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348706#2-4-chloro-3-methylphenoxy-acetohydrazide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com